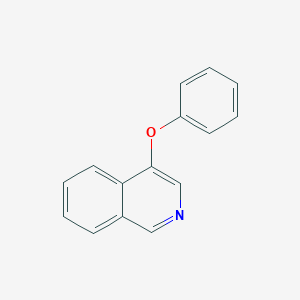
4-Phenoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds Isoquinolines are characterized by a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyisoquinoline typically involves the reaction of isoquinoline derivatives with phenol or its derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives. The phenoxy group can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as benzylamine and phenol. The process often includes steps like cyclization, substitution, and purification to achieve high yields and purity.
化学反应分析
Types of Reactions: 4-Phenoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives.
科学研究应用
4-Phenoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and enzyme functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Phenoxyisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling and proliferation.
相似化合物的比较
Isoquinoline: The parent compound, which lacks the phenoxy group.
Quinoline: A structurally related compound with a nitrogen atom at a different position.
Phenylisoquinoline: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness: 4-Phenoxyisoquinoline is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of new molecules with specific biological activities.
属性
CAS 编号 |
62215-36-5 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-phenoxyisoquinoline |
InChI |
InChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11H |
InChI 键 |
ABPWRDLLVWFFBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CN=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
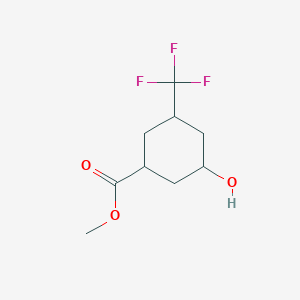
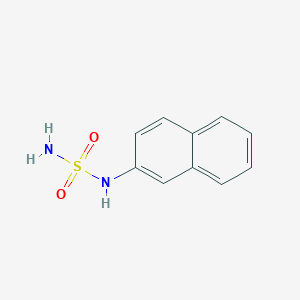

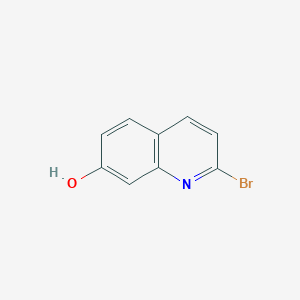

![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
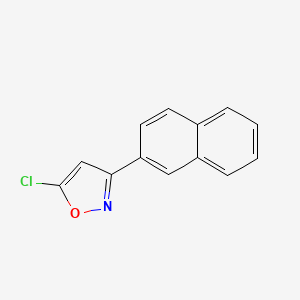
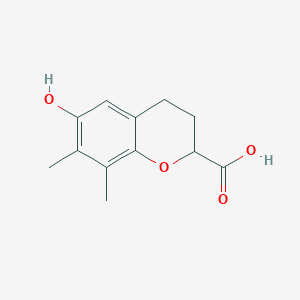
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
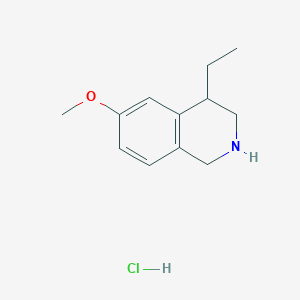
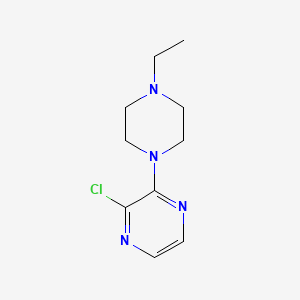
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
